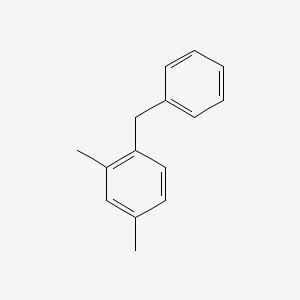

1-Benzyl-2,4-dimethylbenzene

Description

1-Benzyl-2,4-dimethylbenzene is an aromatic hydrocarbon with the molecular formula C₁₅H₁₆, consisting of a benzene ring substituted with a benzyl group at position 1 and methyl groups at positions 2 and 4. It is synthesized via Friedel-Crafts alkylation of m-xylene with benzyl alcohol, yielding an 87% product as a colorless oil with a regioisomeric ratio (para:ortho = 78:22) . Applications include its use as a precursor in organic synthesis and templating agent for zeolite frameworks like SAPO-5 .

Properties

CAS No. |

28122-28-3 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-benzyl-2,4-dimethylbenzene |

InChI |

InChI=1S/C15H16/c1-12-8-9-15(13(2)10-12)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |

InChI Key |

CVAMMFFQVDUIEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Benzyl-2,4-dimethylbenzene with structurally analogous compounds, focusing on molecular properties, substituent effects, and applications:

Key Structural and Functional Comparisons:

Substituent Effects: Benzyl vs. Ethyl/Cyclohexyl: The benzyl group in 1-Benzyl-2,4-dimethylbenzene increases steric hindrance and aromatic stacking compared to ethyl or cyclohexyl substituents. This affects reactivity in electrophilic substitution reactions . Ethoxy vs. Methyl: The ethoxy group in 1-Ethoxy-2,4-dimethylbenzene introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents relative to non-polar methyl groups .

Thermal Properties: 1-Ethyl-2,4-dimethylbenzene has a lower boiling point (188.3°C) compared to m-xylene (139.1°C) due to increased molecular weight and branching .

Applications :

- Materials Science : 1-Benzyl-2,4-dimethylbenzene’s bulky structure aids in templating microporous materials like SAPO-5 .

- Environmental Analysis : 1-Ethyl-2,4-dimethylbenzene is a marker in forensic analysis of weathered petroleum due to its stability .

Synthetic Accessibility :

- 1-Benzyl-2,4-dimethylbenzene is efficiently synthesized (87% yield) via Friedel-Crafts alkylation , whereas 1-Ethyl-2,4-dimethylbenzene is typically produced through alkylation or isomerization of xylene derivatives .

Research Findings and Data Interpretation

- Regioselectivity : The para-dominant isomer ratio (78:22) in 1-Benzyl-2,4-dimethylbenzene synthesis suggests steric and electronic directing effects of the methyl groups during benzylation .

- Comparative Reactivity : Fluorinated analogs (e.g., 1-Fluoro-2,4-dimethylbenzene) undergo electrophilic substitution more readily due to fluorine’s electron-withdrawing nature, whereas the benzyl group in 1-Benzyl-2,4-dimethylbenzene deactivates the ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.